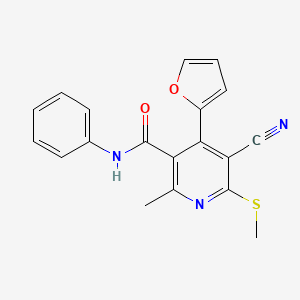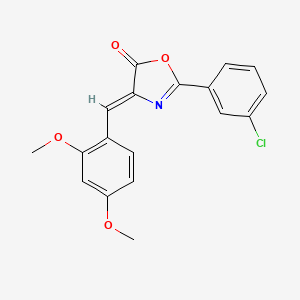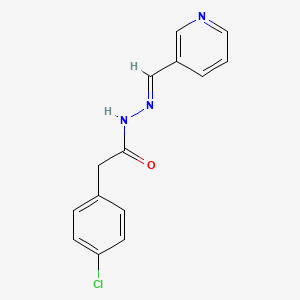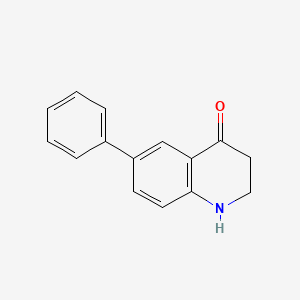![molecular formula C21H24N6O2 B5579290 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5579290.png)
4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines and related compounds are synthesized through effective conventions involving the reaction of specific sodium salts with appropriate heterocyclic amines and their diazonium salts, as well as active methylene compounds. For instance, Abdelriheem et al. (2017) detail the synthesis of new series of pyrazolo[1,5-a]pyrimidines containing the 1,2,3-triazole moiety, demonstrating the flexibility and diversity in the synthetic approaches for such compounds (Abdelriheem, Zaki, & Abdelhamid, 2017).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives often includes N4-substitution, which can significantly impact their hydrogen bonding and overall molecular conformation. Trilleras et al. (2008) investigated such structures, finding variations in hydrogen-bonded sheet formations and three-dimensional frameworks depending on the specific substitutions made on the pyrazolo[1,5-a]pyrimidine core (Trilleras, Quiroga, Cobo, Marchal, Nogueras, Low, & Glidewell, 2008).
Scientific Research Applications
Synthesis and Antitrypanosomal Activity
Pyrazolo[1,5-a]pyrimidines are recognized for their role as antimetabolites in purine biochemical reactions, owing to their structural analogy with purines. Their broad pharmaceutical interest is largely attributed to antitrypanosomal activities. An effective synthesis method for these compounds involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt, leading to the creation of new series of pyrazolo[1,5-a]pyrimidines and related derivatives (Abdelriheem, Zaki, & Abdelhamid, 2017).
Antiviral and Antimitotic Properties
Novel pyrazolo[1,5-a]pyrimidines synthesized through a microwave-assisted approach have shown promising antimitotic activities against cancer cell lines and selectivity towards certain protein kinases, indicating their potential in cancer therapy and enzyme inhibition (Singleton et al., 2019).
Antiviral and Antibacterial Applications
Further studies on pyrazolo[3,4-d]pyrimidines reveal specific inhibitory effects against human enteroviruses, particularly coxsackieviruses, at nanomolar concentrations without significant cytotoxic effects on cell lines. This highlights their potential as potent antiviral agents against a specific subset of enteroviruses (Chern et al., 2004).
Antimicrobial and Insecticidal Potential
Microwave irradiation has facilitated the synthesis of pyrimidine linked pyrazole heterocyclics, which were evaluated for their insecticidal and antibacterial potential against selected microorganisms, demonstrating the broad applicability of these compounds beyond antiviral and antitumor activities (Deohate & Palaspagar, 2020).
Anticancer Applications
The development of pyrazole-based pyrimidine scaffolds has been directed towards potential applications in AIDS chemotherapy, underscoring the pharmacological and therapeutic potentials of these compounds in drug design (Ajani et al., 2019).
properties
IUPAC Name |
1-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-16-8-9-27(24-16)20-14-19(22-15-23-20)25-10-12-26(13-11-25)21(28)17(2)29-18-6-4-3-5-7-18/h3-9,14-15,17H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHGHRXFTGUWGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5579213.png)


![1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B5579234.png)
![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5579235.png)
![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5579239.png)
![1-(2-methyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5579253.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5579260.png)


![N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5579300.png)
![3-(2-phenylpropyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579305.png)
![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5579320.png)